Benzyl esters are a class of organic compounds characterized by the presence of a benzyl group (C6H5CH2-) attached to a carboxyl group (-C(=O)O-) through an ester linkage. They are commonly employed in organic synthesis as protecting groups for carboxylic acids due to their stability under various reaction conditions and their ease of removal. Benzyl esters are found in natural products like some lichen metabolites [].
Monobenzyl Fosaprepitant is derived from Aprepitant, and its synthesis involves several chemical processes that enhance its pharmacological properties. The compound is classified as a phosphorous-containing organic compound and belongs to the category of antiemetic agents. It plays a crucial role in the formulation of drugs aimed at managing chemotherapy-induced nausea and vomiting.
The synthesis of Monobenzyl Fosaprepitant typically involves the phosphorylation of Aprepitant using various reagents. One significant method includes the use of tetrabenzyl pyrophosphate in combination with lithium hydroxide in solvents such as dimethyl sulfoxide. The process can be summarized as follows:
This method has been noted for its efficiency, yielding higher purity and shorter reaction times compared to previous methods that required more hazardous reagents and conditions .
Monobenzyl Fosaprepitant has a complex molecular structure that includes a benzyl group attached to the fosaprepitant core. The molecular formula can be represented as CHNOP, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
The chemical reactions involving Monobenzyl Fosaprepitant primarily focus on its conversion to Fosaprepitant Dimeglumine. Key steps include:
Monobenzyl Fosaprepitant acts as a prodrug that converts into its active form upon administration. Its mechanism involves:
Clinical studies have demonstrated that this mechanism significantly improves complete response rates in patients undergoing chemotherapy .
Monobenzyl Fosaprepitant exhibits several notable physical and chemical properties:
These properties are critical for its formulation into injectable solutions used clinically .
Monobenzyl Fosaprepitant finds significant applications in:
Monobenzyl fosaprepitant (C~30~H~28~F~7~N~4~O~6~P; MW: 704.53 g/mol) features three chiral centers with (2R,3S,1'R) configuration and four key functional domains [2] [10]:
Table 1: Key Structural Identifiers of Monobenzyl Fosaprepitant
Property | Value/Descriptor |
---|---|
Molecular Formula | C~30~H~28~F~7~N~4~O~6~P |
Molecular Weight | 704.53 g/mol |
CAS Registry Number | 889852-02-2 |
Chiral Centers | 3 (2R, 3S, 1'R) |
Key Functional Group | Benzyl phosphonate ester |
Stability | Sensitive to acid/base hydrolysis; store at 2–8°C |
The benzyl ester’s strategic placement enables two functions: (1) It masks the phosphonic acid’s polarity during organic-phase reactions, and (2) It allows selective deprotection under mild hydrogenation conditions (Pd/C, H~2~), avoiding degradation of the triazolone or morpholine rings [1] [6]. This design directly addresses fosaprepitant’s instability in acidic/basic media and poor crystallinity—issues that complicate direct purification of the unprotected molecule [4].
Monobenzyl fosaprepitant occupies a pivotal position in fosaprepitant dimeglumine manufacturing, primarily as the immediate precursor to fosaprepitant’s phosphate group. The synthetic sequence involves:
Aprepitant + ClP(O)(OCH₂C₆H₅)₂ → Dibenzyl Fosaprepitant
Table 2: Key Reactions and Purification Challenges for Monobenzyl Fosaprepitant
Step | Conditions | Purpose | Critical Controls |
---|---|---|---|
Phosphorylation | Dibenzyl chlorophosphate, NMM, THF, –20°C | Install phospho-benzyl protection | Exclude moisture; control exotherm |
Selective Hydrogenation | 10% Pd/C, H~2~ (40–60 psi), MeOH/EtOAc | Remove one benzyl group | Catalyst loading <5%; prevent over-reduction |
Impurity Removal | Crystallization from acetone/diethyl ether | Isolate monobenzyl derivative | Limit residual dibenzyl impurity to <0.15% [6] |
The intermediate’s significance is underscored by its stringent impurity profile requirements: Residual dibenzyl fosaprepitant must be <0.15%, and residual palladium <10 ppm [3] [6]. Failure to remove dibenzyl impurities leads to persistent benzyl groups in the final dimeglumine salt, compromising solubility and regulatory compliance [4]. Purification typically exploits monobenzyl fosaprepitant’s crystallinity in acetone-diethyl ether, achieving >99.5% HPLC purity—significantly higher than amorphous fosaprepitant [6].
The development of monobenzyl fosaprepitant parallels efforts to overcome aprepitant’s formulation limitations. Early routes (pre-2008) struggled with fosaprepitant’s insolubility and decomposition during salt formation. Patent US20110130366A1 (2011) first claimed crystalline monobenzyl fosaprepitant isolation methods using methanol/water mixtures, enabling reproducible purity ≥99% [1] [4]. This innovation addressed the "unexpected problem" of dibenzyl fosaprepitant contamination in final products—a flaw in prior art processes [1].
Subsequent patents refined the intermediate’s applications:
The competitive synthesis of monobenzyl fosaprepitant isomers has also advanced. Gangula et al. (2003) synthesized the SSR and RSR isomers to establish stereochemical controls, while Chinese researchers (2013) developed routes to RRR-isomers to address epimerization risks during Grignard steps [9]. These efforts support quality control in manufacturing, where isomer purity directly impacts final drug efficacy.
Table 3: Patent and Commercial Landscape for Monobenzyl Fosaprepitant
Patent/Supplier | Key Contribution/Product | **Year | Purity Specification |
---|---|---|---|
US20110130366A1 | Crystalline isolation from MeOH/H~2~O | 2011 | ≥99.0% (HPLC) [1] |
WO2011045817A2 | Low-pressure hydrogenation process | 2011 | Dibenzyl impurity <0.1% [3] |
ALLMPUS Laboratories | Fosaprepitant Monobenzyl Impurity (ALL-FOS-BNZ) | Active | 95% (HPLC) [2] |
TRC Chemicals | Monobenzyl Fosaprepitant (M524660) | 2024 | 98% |
Commercial suppliers like ALLMPUS Laboratories and TRC Chemicals now offer monobenzyl fosaprepitant as a reference standard (purity 95–98%) for analytical testing, underscoring its role in quality assurance [2] [10]. The compound remains patent-protected in crystallized forms until 2032 in major jurisdictions, with generic manufacturers actively developing non-infringing routes [1] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1